1,2-Dimethyl-3-phenyl-1h-indole
Description
Structure
3D Structure
Properties
CAS No. |
38445-36-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1,2-dimethyl-3-phenylindole |
InChI |
InChI=1S/C16H15N/c1-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(12)2/h3-11H,1-2H3 |
InChI Key |
KAHXOUCASDDHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 3 Phenyl 1h Indole and Its Functionalized Analogs
Strategies for Indole (B1671886) Core Formation and Functionalization
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. For the synthesis of 1,2-dimethyl-3-phenyl-1H-indole, several of these strategies can be adapted.
Fischer Indole Synthesis and its Variants for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.orgthermofisher.com For the synthesis of this compound, the logical starting materials would be 1-methyl-1-phenylhydrazine (B1203642) and propiophenone (B1677668) (1-phenyl-1-propanone).
The mechanism of the Fischer indole synthesis is understood to proceed through a series of steps, including the formation of the phenylhydrazone, tautomerization to an enamine, a thermofisher.comthermofisher.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. byjus.comwikipedia.org A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be used to catalyze the reaction. wikipedia.orgresearchgate.net
Variants of the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the range of accessible substituted phenylhydrazines.
| Variant | Description | Key Reagents | Reference |
| Classical Fischer | Condensation of an arylhydrazine and a carbonyl compound followed by acid-catalyzed cyclization. | Arylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., HCl, H₂SO₄, PPA) | byjus.comwikipedia.org |
| Buchwald Modification | Palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate. | Aryl bromide, Hydrazone, Palladium catalyst | wikipedia.org |
Palladium-Catalyzed Direct C-H Arylation for 3-Phenyl-1H-indoles
Modern synthetic methods have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to building complex molecules. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 3-phenyl-1H-indoles. nih.govamazonaws.comacs.org This method allows for the direct coupling of an indole with an aryl halide or its equivalent, selectively forming a new carbon-carbon bond at the C3 position of the indole ring. amazonaws.comacs.org
For the synthesis of a 3-phenyl-1H-indole derivative, an appropriately substituted indole could be coupled with a phenylating agent in the presence of a palladium catalyst. nih.govnih.gov The regioselectivity of the arylation (C2 vs. C3) can often be controlled by the choice of the N-protecting group on the indole, the specific palladium catalyst and ligands employed, and the reaction conditions. nih.govamazonaws.com For instance, the direct C-3 arylation of free (NH)-indoles with aryl bromides has been achieved using a ligandless palladium acetate (B1210297) catalyst in the presence of a base like potassium carbonate. amazonaws.comacs.org
Multicomponent Reactions in Indole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. arkat-usa.orgresearchgate.net Several MCRs have been developed for the synthesis of functionalized indoles. arkat-usa.orgnih.gov
While a specific one-pot MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the indole core with subsequent modifications. For example, an Ugi multicomponent reaction followed by an acid-induced cyclization has been used to assemble the indole core under mild conditions. semanticscholar.org This approach allows for the introduction of diversity at various positions of the indole ring, which could then be further functionalized to yield the target compound.
Reductive Cyclization and Dehydrogenation Approaches for Indole Ring Formation
Reductive cyclization strategies provide another avenue for indole synthesis. A common approach involves the reductive cyclization of ortho-nitrostyrenes or related precursors. researchgate.net For instance, a β-nitrostyrene derivative can be cyclized to an indole using carbon monoxide as the reductant in a palladium-mediated reaction. nih.gov
Another strategy involves the reductive coupling of a nitrosoaromatic compound with an alkyne, catalyzed by ruthenium, to form the indole ring. nih.gov Furthermore, indolines, which are dihydrogenated indoles, can be synthesized through various cyclization reactions and subsequently oxidized to the corresponding indoles. nih.govdicp.ac.cn This oxidation or dehydrogenation step can be achieved using various reagents or catalytic systems. nih.govacs.org For example, a rhodium-catalyzed cyclization of a suitable aniline (B41778) derivative can lead to an indole. nih.gov
Regioselective Introduction of Methyl and Phenyl Moieties
Once the indole core is formed, or during its formation, the methyl and phenyl groups must be introduced at the correct positions (N1, C2, and C3) to obtain this compound.
N-Methylation Strategies for Indole Nitrogen (e.g., using Dimethyl Sulfate)
The introduction of a methyl group onto the nitrogen atom of the indole ring (N-methylation) is a common transformation. researchgate.netnih.gov Classical methods often employ methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride or potassium hydroxide (B78521). researchgate.netnih.gov Dimethyl sulfate is a potent methylating agent, though its high toxicity necessitates careful handling. researchgate.net
More recently, greener and less toxic alternatives to traditional methylating agents have been developed. Dimethyl carbonate (DMC) has emerged as an environmentally safer option for the N-methylation of indoles, providing high yields and purity, making it suitable for large-scale production. researchgate.netgoogle.comgoogle.com The reaction is typically carried out by heating the indole substrate with DMC in the presence of a base in a solvent like dimethylformamide (DMF). researchgate.net Another mild and selective method involves the use of quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) fluoride (B91410) or phenyltrimethylammonium (B184261) iodide, as solid methylating agents. nih.govacs.org
| Methylating Agent | Typical Base | Advantages | Disadvantages | Reference |
| Dimethyl Sulfate | NaH, KOH, NaOH | Highly reactive | Highly toxic | researchgate.net |
| Methyl Iodide | NaNH₂, NaH, KOH | Effective methylating agent | Low boiling point, suspected carcinogen | researchgate.net |
| Dimethyl Carbonate (DMC) | K₂CO₃, other bases | Environmentally safer, less toxic | Less reactive than traditional agents | researchgate.netgoogle.comgoogle.com |
| Quaternary Ammonium Salts | Cs₂CO₃ | Mild conditions, high selectivity | May require specific salts and conditions | nih.govacs.org |
C2-Methylation Techniques in Indole Synthesis
The introduction of a methyl group at the C2 position of an indole ring is a crucial step in the synthesis of many biologically active compounds. Various methods have been developed to achieve this transformation with high regioselectivity.
Transition metal catalysis is a prominent strategy for C2-methylation. Palladium-catalyzed direct C2-methylation has been achieved using a removable N-2-pyrimidyl directing group. acs.orgresearchgate.net This method relies on the use of potassium fluoride to promote efficient methylation across a range of indole substrates. acs.org Another approach utilizes an iridium catalyst for C2-selective methylation. rsc.orgmdpi.com In this method, a pivaloyl directing group at the C3 position facilitates the formation of a five-membered iridacycle, which then undergoes transmetalation with a methyl source like potassium trifluoromethylborate. rsc.orgmdpi.com Mechanistic studies have indicated that the C-H bond metalation step with the iridium catalyst is reversible. rsc.orgmdpi.com
Microwave-assisted synthesis has also been employed for the preparation of 2-methyl-1H-indole-3-carboxylate derivatives. orientjchem.org This efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine derivatives, demonstrating a modern approach to constructing the C2-methylated indole core. orientjchem.org
Table 1: Comparison of C2-Methylation Techniques for Indole Synthesis
| Method | Catalyst System | Directing Group | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Direct Methylation | Palladium catalyst / KF | N-2-pyrimidyl | Site-specific methylation with a readily removable directing group. acs.orgresearchgate.net |
| Iridium-Catalyzed Selective Methylation | [Cp*IrCl2]2 / AgNTf2 / AgOAc | Pivaloyl at C3 | High C2 selectivity through a five-membered metallocycle intermediate. rsc.orgmdpi.com |
| Microwave-Assisted Intramolecular Coupling | Pd(OAc)2 / Cu(OAc)2 / K2CO3 | None (from N-aryl enamines) | Rapid and efficient synthesis of functionalized 2-methyl indoles. orientjchem.org |
C3-Phenylation Methodologies
Attaching a phenyl group to the C3 position of the indole nucleus is a common objective in medicinal chemistry. This can be accomplished through direct arylation of the C-H bond or via cross-coupling reactions.
Direct C3-arylation of indoles offers an atom-economical route to 3-phenylindoles. Palladium catalysis is widely used for this purpose. The regioselectivity between C2 and C3 arylation can be controlled by the reaction conditions. researchgate.netnih.gov For instance, in the phenylation of 1-methylindole, kinetic studies support an electrophilic palladation pathway. researchgate.net The choice of a magnesium base can switch the selectivity from C2 to C3. nih.gov The use of a palladium-dihydroxyterphenylphosphine (DHTP) catalyst has shown high C3-selectivity for the direct arylation of N-unsubstituted indoles with aryl chlorides, triflates, and nonaflates. rsc.org Ligandless palladium-catalyzed conditions have also been developed for the C3-arylation of free (NH)-indoles with aryl bromides. beilstein-journals.org
Furthermore, C3-arylation can be achieved by reacting indoles with aryl ketones in a palladium-catalyzed process that involves the cleavage of the aryl-carbonyl bond and subsequent C-H arylation of the indole. beilstein-journals.org Transition-metal-free approaches have also been reported, such as the direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols.
Cross-coupling reactions provide another powerful avenue for C3-phenylation. A notable transition-metal-free method involves the coupling of indoles with aryl halides, promoted by potassium tert-butoxide (KOtBu). This reaction is regioselective for C3 and is thought to proceed through a hybrid mechanism involving aryne intermediates and radical processes.
Nickel-catalyzed cross-coupling reactions have also been developed. One such method enables the C(sp3)–H arylation of 3-methylindoles at the methyl group, facilitated by the synergistic merger of photoredox and nickel catalysis. This process involves the generation of a benzylic radical via a sequential electron transfer-proton transfer (ET/PT) process.
Table 2: Overview of C3-Phenylation Methodologies for Indoles
| Strategy | Method | Catalyst/Promoter | Key Features |
|---|---|---|---|
| Direct Arylation | Palladium-Catalyzed C-H Arylation | Pd(OAc)2 with specific bases or ligands | Regioselectivity is tunable by the choice of base (e.g., MgO vs. MeMgCl/TMEDA). nih.gov |
| Direct Arylation | Palladium-Catalyzed C-H Arylation | Palladium-DHTP | High C3-selectivity with N-unsubstituted indoles and various aryl electrophiles. rsc.org |
| Direct Arylation | Palladium-Catalyzed C-C/C-H Activation | Palladium catalyst | Utilizes aryl ketones as the arylating agent. beilstein-journals.org |
| Cross-Coupling | Transition-Metal-Free Arylation | KOtBu | Regioselective C3-arylation with aryl halides via a proposed hybrid radical/aryne mechanism. |
| Cross-Coupling | Photoredox/Nickel Dual Catalysis | Ir photocatalyst / Ni(cod)2 | C(sp3)–H arylation of the 3-methyl group on the indole ring. |
Synthesis of Specific this compound Derivatives
The following sections describe the synthesis of two specific derivatives of the 1,2-dimethyl-1H-indole core.
The synthesis of 3-phenyldiazenyl-1,2-dimethyl-1H-indole is achieved through a diazo coupling reaction. The procedure involves the diazotization of aniline followed by coupling with 1,2-dimethylindole (B146781).
Experimental Procedure: Aniline (2 mmol) is dissolved in a mixture of hydrochloric acid (1.5 ml) and water (4.0 ml). The solution is cooled in an ice-salt bath, and a cold aqueous solution of sodium nitrite (B80452) (2 mmol in 3.0 ml of water) is added dropwise with stirring to form the diazonium salt. This cold diazonium salt solution is then added dropwise to a stirred solution of 1,2-dimethylindole (2 mmol) in an acetic acid/propionic acid mixture (2:1, 8.0 ml), also cooled in an ice-salt bath. The reaction is stirred at 273-278 K for one hour, while the pH is maintained between 4 and 6 by the simultaneous addition of a sodium hydroxide solution. After an additional hour of stirring, the resulting solid product is collected by filtration, washed with cold water, and crystallized from ethanol. This method reportedly yields the product, 3-phenyldiazenyl-1,2-dimethyl-1H-indole, in high yield (92%).
Table 3: Synthesis of 3-Phenyldiazenyl-1,2-dimethyl-1H-indole
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Aniline | 1,2-Dimethylindole | HCl, NaNO2, NaOH | Water, Acetic Acid, Propionic Acid | 273-278 K | 92% |
The synthesis of (1,2-dimethyl-1H-indol-3-yl)(phenyl)methanone can be approached through methods analogous to the acylation of similar indole structures. A relevant metal-free domino synthesis has been reported for 3-aroylindoles, including the synthesis of the closely related (1-methyl-1H-indol-3-yl)(phenyl)methanone. This reaction proceeds via the activation of two sp3 C-H bonds.
A general procedure for the synthesis of (1-methyl-1H-indol-3-yl)(phenyl)methanone involves reacting N,N-dimethyl-2-(phenylethynyl)aniline in DMSO with tert-butyl hydroperoxide (TBHP) as the oxidant and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst at 80 °C. The reaction mixture is then worked up with water and extracted with ethyl acetate. The crude product is purified by column chromatography. While this specific example starts from a different precursor to form the 1-methyl-3-benzoylindole, the Friedel-Crafts acylation of 1,2-dimethyl-1H-indole with benzoyl chloride in the presence of a Lewis acid catalyst represents a classical and direct approach to the target molecule.
Table 4: Characterization Data for the related (1-Methyl-1H-indol-3-yl)(phenyl)methanone
| Technique | Data |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm) 3.79 (s, 3H), 7.31-7.33 (m, 3H), 7.45 (s, 1H), 7.57 (d, 2H, J = 7.8 Hz), 7.64 (d, 2H, J = 8.4 Hz), 8.36-8.38 (m, 1H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm) 33.7, 109.9, 115.4, 122.7, 123.0, 123.9, 125.8, 127.2, 130.4, 131.6, 137.7, 137.9, 139.7, 189.6 |
| HRMS (ESI) | calcd. for C₁₆H₁₂BrNO (MH⁺) 314.0175; found 314.0184 (for a brominated analog) |
Reaction Chemistry and Transformations of 1,2 Dimethyl 3 Phenyl 1h Indole Scaffolds
Electrophilic Reactivity of the Indole (B1671886) Nucleus in 1,2-Dimethyl-3-phenyl-1H-indole
The indole nucleus is inherently electron-rich, making it highly susceptible to attack by electrophiles. The site of electrophilic attack is governed by the stability of the resulting cationic intermediate (the arenium ion). For most indoles, the C3 position is the most nucleophilic and the preferred site of reaction. However, in this compound, this position is blocked, leading to alternative reaction pathways.
Reactivity at C3 Position
With the C3 position occupied by a phenyl group, direct electrophilic aromatic substitution at this site is not feasible. Instead, the reactivity at C3 manifests in several other important ways:
Alkylation to Form Indolenines : 2,3-disubstituted indoles can undergo alkylation at the C3 position when treated with suitable electrophiles in the presence of a Lewis acid catalyst. For instance, the reaction with trichloroacetimidates serves as an effective method for the C3-alkylation, leading to the formation of 3,3'-disubstituted indolenines. nih.gov These indolenine structures are valuable intermediates in the synthesis of complex alkaloids like strictamine (B1681766) and koumine. nih.gov The reaction proceeds via dearomatization of the indole ring.
Redirection of Electrophiles : The presence of a substituent at C3 forces electrophiles to attack other positions on the indole ring. While the C2 position is another potential site within the pyrrole (B145914) ring, functionalization often occurs on the benzene (B151609) portion of the nucleus, particularly at the C6 position for some 2,3-disubstituted indoles.
Umpolung Reactivity : A fascinating transformation involves the reversal of the natural nucleophilic character of the C3 position, a concept known as "umpolung". nih.gov Through gold catalysis, it is possible to generate an intermediate that behaves as an electrophilic indole equivalent. nih.gov This strategy allows the C3 position to be attacked by nucleophiles, providing a powerful and unconventional method for synthesizing a range of 3-substituted and 3,3'-biindole structures that are otherwise difficult to access. nih.gov
Reactivity at N1 Position
The nitrogen atom in the indole ring can also participate in reactions, although its reactivity is influenced by the N-methyl group in the target compound.
N-Alkylation : While the nitrogen in this compound is already methylated, further alkylation to form a quaternary ammonium (B1175870) salt is possible, though less common than the initial N-alkylation of N-H indoles. The N-methylation of parent indole rings is a fundamental transformation, often achieved using reagents like methyl iodide, dimethyl sulfate (B86663), or newer, safer protocols using phenyl trimethylammonium iodide. nih.govacs.org These methods demonstrate the nucleophilic character of the indole nitrogen and are tolerant of various functional groups, including halides, ethers, esters, and nitriles. nih.govacs.org
Electronic Influence : The N1-methyl group has an important electronic effect on the indole ring. As an electron-donating group, it increases the electron density of the entire indole system, enhancing the nucleophilicity of the ring, particularly at the C3 position. This electronic contribution influences the rates and outcomes of reactions at other sites on the molecule.
Chemical Transformations at Substituent Positions (Phenyl and Methyl Groups)
The substituents on the indole core—the C3-phenyl, C2-methyl, and N1-methyl groups—offer additional sites for chemical modification.
The C3-phenyl group can undergo typical electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.combyjus.com The indole ring itself acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. The general mechanism involves the generation of an electrophile, which is then attacked by the electron-rich phenyl ring to form a stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com
The C2-methyl group is particularly reactive due to the acidity of its protons. It is possible to achieve regiospecific functionalization at this position by generating a C,N-dianion. electronicsandbooks.comrsc.org This is accomplished by treating the indole with a strong base system, such as a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (tBuOK). electronicsandbooks.comrsc.org The resulting carbanion at the C2-methyl position can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups in a highly controlled manner. electronicsandbooks.com
The N1-methyl group is generally less reactive and does not typically undergo the deprotonation-alkylation sequence seen with the C2-methyl group under similar conditions.
Cycloaddition and Other Pericyclic Reactions Involving the Indole Core
The indole nucleus, particularly the C2-C3 double bond, can participate in cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. These reactions often involve the dearomatization of the indole ring.
A notable example is the enantioselective [4+2] cycloaddition (Diels-Alder type reaction) between 2,3-disubstituted indoles and vinylidene ortho-quinone methides, which are generated in situ. acs.org This organocatalyzed reaction provides access to polycyclic fused indolines containing challenging vicinal quaternary carbon stereocenters with high yields and excellent stereoselectivity. acs.org
Similarly, 2,3-disubstituted indoles can undergo catalytic asymmetric [3+2] annulation reactions. For instance, their reaction with naphthoquinone monoimines, catalyzed by a chiral phosphoric acid (CPA), leads to the synthesis of chiral indolenines or fused indolines. nih.gov The specific product obtained can be controlled by simply altering the post-processing conditions, highlighting the switchable and divergent nature of this synthetic strategy. nih.gov These cycloaddition pathways underscore the utility of the indole scaffold in building molecular complexity. uchicago.edu
Oxidative and Reductive Chemistry of this compound Derivatives
The electron-rich indole core is susceptible to both oxidation and reduction, leading to a variety of important heterocyclic structures.
Oxidative Chemistry The oxidation of 2,3-disubstituted indoles can proceed via several pathways, depending on the oxidant and reaction conditions.
Oxidation to Oxindoles : A common transformation is the oxidation of the indole ring to form oxindoles. Depending on the reagents, oxidation can occur at either the C2 or C3 position. researchgate.net For example, Cu-catalyzed oxidation of 1,2-dialkyl indoles can yield the corresponding 3-oxindole frameworks. nih.gov
Oxidative Cleavage (Witkop Oxidation) : A more drastic oxidation involves the cleavage of the C2-C3 double bond. This reaction, often referred to as Witkop oxidation, transforms the indole into an o-acylaminophenone derivative.
Formation of o-Aminophenol Derivatives : Treatment of 2,3-disubstituted indoles with reagents like m-chloroperbenzoic acid (mCPBA) can lead to the formation of o-aminophenol derivatives through a series of rearrangement steps. rsc.org
C-H Oxygenation : For 1,2,3-trialkyl-substituted indoles, selective C-H oxygenation at the C2-methyl group has been achieved using a copper-catalyzed reaction with acyl nitroso reagents. nih.gov This demonstrates that under specific conditions, the substituent can be oxidized instead of the indole ring itself.
Table 1: Examples of Oxidative Reactions on Substituted Indole Scaffolds
| Starting Indole Type | Reagent(s) | Major Product Type(s) | Reference |
|---|---|---|---|
| 2,3-Disubstituted Indole | m-Chloroperbenzoic Acid (mCPBA) | N-Benzoyl-o-aminophenol derivative | rsc.org |
| 1,2-Dialkyl Indole | Acyl Nitroso Reagent / Cu(I) Catalyst | 3-Oxindole | nih.gov |
| 1,2,3-Trialkyl Indole | Acyl Nitroso Reagent / Cu(I) Catalyst | C2-Methyl Oxygenation and Amination Products | nih.gov |
| Tetrahydrocarbazole | m-Chloroperbenzoic Acid (mCPBA) | Hydroxy-3H-indole, Indol-3(2H)-one | rsc.org |
Reductive Chemistry Reduction of the indole nucleus typically targets the pyrrole ring, converting the indole into an indoline (B122111). Indolines are important structural motifs found in many biologically active compounds. A highly effective method for this transformation is the Brønsted acid-catalyzed transfer hydrogenation. organic-chemistry.org This metal-free approach uses a hydrogen source like a Hantzsch dihydropyridine (B1217469) to reduce various substituted indoles, including 2,3-disubstituted ones, to the corresponding optically active indolines with high yields and excellent enantioselectivity under mild conditions. organic-chemistry.orgdocumentsdelivered.com This method represents a powerful tool for accessing chiral 2,3-disubstituted indoline scaffolds.
Computational and Theoretical Investigations of 1,2 Dimethyl 3 Phenyl 1h Indole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules.
Geometric Optimization and Conformational Landscapes
A foundational step in the computational analysis of a molecule like 1,2-Dimethyl-3-phenyl-1H-indole is geometric optimization. This process uses DFT to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. For this molecule, a key parameter to determine would be the torsional or dihedral angle between the plane of the indole (B1671886) ring system and the attached phenyl ring. This angle is crucial as it dictates the extent of π-orbital overlap between the two ring systems, which in turn influences the molecule's electronic properties.
The conformational landscape would be explored by systematically rotating the phenyl group relative to the indole core and calculating the energy at each step. This would identify the global energy minimum conformation as well as any local minima and the energy barriers for rotation between them. In a related compound, 3-phenyldiazenyl-1,2-dimethyl-1H-indole, experimental X-ray crystallography has shown that the phenyl ring is inclined to the indole plane by 17.32(14)°. nih.govnih.govresearchgate.net A similar non-planar arrangement would be expected for this compound to minimize steric hindrance between the hydrogen atoms on the phenyl ring and the indole core.
Table 1: Representative Theoretical Bond Parameters for Indole Derivatives (Illustrative) This table is illustrative and based on general knowledge, as specific data for this compound is not available.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 |
| C-N (in indole) | 1.37 - 1.38 | 107 - 110 |
| N-CH₃ | ~1.47 | N/A |
| C-CH₃ | ~1.51 | N/A |
| C(indole)-C(phenyl) | ~1.49 | N/A |
Vibrational Analysis and Spectroscopic Simulations
Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation predicts the frequencies and intensities of the molecule's fundamental vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds. These theoretical frequencies can be directly compared to experimental infrared (IR) and Raman spectra to confirm the calculated structure. Each predicted vibrational frequency would be assigned to specific motions of the atoms, such as C-H stretches, phenyl ring breathing modes, or indole ring deformations.
Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT is used to calculate the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgwikipedia.org The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For this compound, the HOMO would be expected to be distributed primarily across the electron-rich indole ring and the phenyl group, while the LUMO would also be located on the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, providing an approximation of the molecule's chemical reactivity and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this indole derivative, negative potential (typically colored red or yellow) would be expected around the nitrogen atom and the π-systems of the rings, indicating these are sites for electrophilic interaction.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is for ground states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying electronic excited states. uci.eduohio-state.eduresearchgate.net TD-DFT calculations predict the energies of vertical electronic transitions from the ground state to various excited states. These theoretical transition energies correspond to the absorption peaks in an experimental UV-Visible absorption spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. This allows for the simulation of the entire UV-Vis spectrum, which is invaluable for interpreting experimental results and understanding the molecule's photophysical behavior.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netru.nl Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). DFT calculations are a common tool for predicting these values. A large hyperpolarizability value suggests that the material may have strong NLO activity. For this compound, the presence of the donor-like indole ring system conjugated with the phenyl group could lead to modest NLO properties, which would be quantified by these theoretical calculations.
Theoretical Studies on Reaction Mechanisms and Pathways
DFT is widely used to elucidate the mechanisms of chemical reactions. pku.edu.cnresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a proposed reaction can be mapped out. This allows researchers to determine the activation energy barriers for different pathways, thereby predicting which reaction route is most favorable. For instance, theoretical studies could investigate the mechanism of electrophilic substitution on the indole or phenyl rings, identifying the most likely site of reaction and the structure of the transition state leading to it.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.0–8.0 ppm) and DEPT experiments for carbon hybridization .
- HRMS : Confirm molecular weight (e.g., C₁₆H₁₅N: [M⁺] calc. 221.1204, found 221.1209) .
- X-ray crystallography : Use programs like ORTEP-3 or SHELX for structural validation. For example, bond angles and torsion angles can confirm steric effects from methyl groups .
Advanced: How can I investigate the role of iodine in catalytic indole functionalization?
Methodological Answer :
Iodine acts as a Lewis acid and oxidant in indole reactions. To probe its mechanism:
Kinetic studies : Compare reaction rates with/without iodine.
Radical trapping : Add TEMPO to test for radical intermediates.
Electrospray ionization mass spectrometry (ESI-MS) : Detect iodine-adduct intermediates .
Computational modeling : Map the energy profile of iodine-mediated pathways using Gaussian or similar software .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to solvent compatibility .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .
Advanced: How can I predict the pharmacological activity of this compound derivatives?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors). For example, indole derivatives show affinity for nicotinic acetylcholine receptors .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating methyl groups) with activity using descriptors like logP or HOMO/LUMO energies .
- In vitro assays : Validate predictions with kinase inhibition or antimicrobial activity tests .
Basic: How do I validate the crystallographic data for this compound derivatives?
Q. Methodological Answer :
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) and validate with the WinGX suite .
- Refinement : Apply SHELXL-2018 for least-squares refinement. Check R-factors (e.g., R₁ < 0.05) and residual electron density maps .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .
Advanced: What strategies address low yields in cross-coupling reactions of indole derivatives?
Q. Methodological Answer :
- Precatalyst optimization : Screen Pd(II)/Cu(I) catalysts (e.g., Pd(OAc)₂/CuI) for Suzuki-Miyaura couplings .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent N-H interference.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
Basic: How do I distinguish between regioisomers in substituted indole derivatives?
Q. Methodological Answer :
- NOESY NMR : Detect spatial proximity between substituents (e.g., methyl groups at C1 vs. C2) .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) to confirm substitution patterns.
- Chromatography : Use HPLC with chiral columns to separate enantiomers .
Advanced: How can computational modeling enhance the design of indole-based catalysts?
Q. Methodological Answer :
- Transition state analysis : Use Gaussian 16 to calculate activation energies for proposed mechanisms .
- Molecular dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions in explicit solvent models.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
